2-(Phenylthio)nicotinonitrile
Overview
Description
2-(Phenylthio)nicotinonitrile is a chemical compound with the molecular formula C12H8N2S . It has an average mass of 212.270 Da and a monoisotopic mass of 212.040817 Da .
Synthesis Analysis
The synthesis of this compound involves a light-triggered reaction using γ-ketodinitriles, thiols, and eosin Y as the photocatalyst . The reaction proceeds via the selective attack on one of the cyano groups by an in situ generated thiyl radical . The reaction also proceeds with nearly equal efficiency using direct sunlight .Molecular Structure Analysis
The molecular structure of this compound comprises a pyridine ring . The structure was validated through X-ray crystallography analysis .Chemical Reactions Analysis
This compound has been investigated as a corrosion inhibitor for carbon steel in 1 M HCl . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .Scientific Research Applications
Synthesis and Pharmaceutical Potential
- 2-(Phenylthio)nicotinonitrile derivatives have been synthesized for potential applications in pharmaceuticals. For instance, Behalo (2008) synthesized 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile as a precursor to develop pyrido[2,3-d]pyrimidine systems with antibacterial and antifungal properties (Behalo, 2008).
Luminescent Materials
- Nicotinonitrile derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile have been studied for their potential as blue light-emitting materials. Ahipa et al. (2014) synthesized and characterized these compounds for their luminescent properties (Ahipa et al., 2014).
Antibacterial Agents
- Recent research by Mekky and Sanad (2022) explored nicotinonitrile derivatives as inhibitors against various bacterial strains, including MRSA and VRE, highlighting their potential as effective antibacterial agents (Mekky & Sanad, 2022).
Corrosion Inhibition
- Singh et al. (2016) investigated the corrosion inhibition effects of certain nicotinonitrile derivatives on mild steel in acidic environments. They found that these compounds, including variants of this compound, exhibited high inhibition efficiency, suggesting their usefulness in industrial applications (Singh et al., 2016).
Solar Cell Application
- Hemavathi et al. (2019) synthesized a new nicotinonitrile derivative for use in dye‐sensitized solar cells (DSSCs), demonstrating its potential to increase spectral coverage and efficiency in solar energy applications (Hemavathi et al., 2019).
Synthesis in Aqueous Media
- Heravi and Soufi (2015) reported the synthesis of new this compound derivatives in aqueous micellar media, suggesting an environmentally friendly approach to producing these compounds (Heravi & Soufi, 2015).
Mechanism of Action
Target of Action
Nitrile-containing pharmaceuticals have been known to enhance binding affinity to their targets .
Mode of Action
The mode of action of 2-(Phenylthio)nicotinonitrile involves the selective attack on one of the cyano groups by an in situ generated thiyl radical . This reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight . Therefore, exposure to light could potentially influence the compound’s action.
Properties
IUPAC Name |
2-phenylsulfanylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKVQMXDAVSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379099 | |
Record name | 2-(phenylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35620-68-9 | |
Record name | 2-(phenylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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